molecular formula C32H36ClNO8 B565391 Toremifene-d6 Citrate CAS No. 1246833-71-5

Toremifene-d6 Citrate

Cat. No. B565391
CAS RN: 1246833-71-5
M. Wt: 604.126
InChI Key: IWEQQRMGNVVKQW-JUFCHOJXSA-N
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Description

Toremifene-d6 Citrate is the deuterium labeled version of Toremifene Citrate . Toremifene Citrate is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis . It is used to treat metastatic breast cancer (cancer that has spread) that is hormone-receptor positive in women who have already stopped menstruating (postmenopausal) .


Molecular Structure Analysis

The molecular formula of this compound is C32H30D6ClNO8 . Its molecular weight is 604.12 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 604.12 and its molecular formula is C32H30D6ClNO8 .

Mechanism of Action

Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on the duration of treatment, animal species, gender, target organ, or endpoint selected .

Safety and Hazards

Toremifene can cause a life-threatening heart rhythm disorder. It’s recommended to stop using Toremifene and call your doctor at once if you have fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It’s also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Toremifene is used in postmenopausal women to treat metastatic breast cancer (cancer that has spread to other parts of the body). Your doctor may test your tumor before prescribing Toremifene . It’s important for you to work closely with your doctor during your treatment. Use this medicine only as directed by your doctor .

properties

{ "Design of the Synthesis Pathway": "Toremifene-d6 Citrate can be synthesized by introducing six deuterium atoms into the toremifene molecule and then reacting it with citric acid to form the citrate salt. The deuterium atoms can be introduced using deuterated reagents in the appropriate steps of the synthesis pathway.", "Starting Materials": [ "Toremifene", "Deuterated reagents", "Citric acid", "Sodium hydroxide", "Water", "Organic solvents" ], "Reaction": [ "Step 1: Introduce deuterium atoms into toremifene using deuterated reagents in appropriate steps.", "Step 2: React the deuterated toremifene with citric acid in the presence of sodium hydroxide and water to form the citrate salt.", "Step 3: Isolate and purify the toremifene-d6 citrate salt." ] }

CAS RN

1246833-71-5

Molecular Formula

C32H36ClNO8

Molecular Weight

604.126

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3;

InChI Key

IWEQQRMGNVVKQW-JUFCHOJXSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

synonyms

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate;  FC 1157a-d6;  Fareston-d6;  NK 622-d6;  NSC 613680-d6; 

Origin of Product

United States

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